7-Fluoro-9h-fluoren-2-amine
Description
7-Fluoro-9H-fluoren-2-amine is a fluorene derivative with a fluorine atom substituted at the 7-position and an amino group at the 2-position. Fluorene-based compounds are structurally rigid due to their bicyclic aromatic framework, making them valuable in materials science and organic electronics. The fluorine atom introduces strong electron-withdrawing effects, which can modulate electronic properties such as charge transport and luminescence efficiency.
Properties
IUPAC Name |
7-fluoro-9H-fluoren-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJHTUJROGXNNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286916 | |
| Record name | 7-fluoro-9h-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363-16-6 | |
| Record name | NSC48260 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-fluoro-9h-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-9H-fluoren-2-amine typically involves multi-step organic reactions. One common method is the fluorination of 9H-fluoren-2-amine. The process begins with the nitration of fluorene to produce 2-nitrofluorene, followed by reduction to obtain 2-aminofluorene. The final step involves the selective fluorination at the 7th position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it to fluoren-2-amine.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the fluorene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluoren-2-amine.
Substitution: Various substituted fluorenes depending on the reagents used.
Scientific Research Applications
7-Fluoro-9H-fluoren-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with enhanced pharmacological properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its fluorescent properties
Mechanism of Action
The mechanism of action of 7-Fluoro-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of cellular processes. For example, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes, while its anticancer effects might involve the disruption of cell division and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares 7-fluoro-9H-fluoren-2-amine with halogenated and functionalized analogs:
Key Differences and Trends
Electronic Effects :
- Fluorine vs. Chlorine/Bromine : Fluorine’s high electronegativity enhances electron deficiency more than chlorine or bromine. This makes 7-fluoro derivatives more suitable for electron-transport layers in OLEDs compared to bromo analogs (e.g., 7-bromo-9H-fluoren-2-amine radicals in ), which prioritize stability in radical species .
- Nitro Substitution : The nitro group in 6-fluoro-7-nitro-9H-fluoren-2-amine introduces strong electron-withdrawing effects, making it reactive in coupling reactions but less stable under reducing conditions compared to halogenated analogs .
Physical Properties :
- Melting Points : Brominated derivatives (e.g., 7-bromo-N-substituted fluorenes in ) exhibit higher melting points (153–180°C) due to increased molecular symmetry and halogen size, whereas chloro analogs (e.g., 7-chloro-9H-fluoren-2-amine) have lower melting points .
- Solubility : Alkylation of the amine (e.g., N,N-diethyl groups in ) improves solubility in organic solvents, critical for solution-processed optoelectronic devices .
Applications: Optoelectronics: Carbazole-fluorene-amine hybrids () demonstrate high efficiency in red phosphorescent OLEDs (27.8 cd/A), suggesting that fluorinated analogs like this compound could enhance device performance via reduced exciton quenching . Bioconjugation: Fluorene amines functionalized with tert-butyl groups () are used in unnatural amino acid synthesis, where fluorine’s small size may improve steric compatibility in peptide chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
